[D-Leu-4]-OB3

Obesity Research Energy Homeostasis Leptin Mimetic Pharmacology

Select [D-Leu-4]-OB3 for its validated, residue-specific D-amino acid enhancement over native OB3, providing a statistically significant 2.6-fold greater weight-reducing effect in genetic obesity models. This is the only leptin mimetic with confirmed hypothalamic localization in leptin-resistant DIO mice via a transporter-independent mechanism, making it essential for CNS mechanism-of-action studies where recombinant leptin fails. Its published, quantified oral bioactivity and additive effects with GLP-1 agonists in combination pharmacotherapy protocols make it the superior, data-backed choice for your metabolic research.

Molecular Formula C29H50N8O12S
Molecular Weight 734.8 g/mol
Cat. No. B12427775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Leu-4]-OB3
Molecular FormulaC29H50N8O12S
Molecular Weight734.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N
InChIInChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17-,18+,19+,20+,22+/m1/s1
InChIKeyUPGRZGJMOBNXSP-SRUBXKRYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Leu-4]-OB3 for Research Procurement: Leptin Mimetic Peptide Baseline Characterization


[D-Leu-4]-OB3 is a synthetic peptide amide corresponding to amino acid residues 116–122 of mouse leptin (Ser-Cys-Ser-Leu-Pro-Gln-Thr), wherein the L-leucine residue at position four has been substituted with its D-isomer [1]. This D-amino acid substitution yields a synthetic leptin mimetic with enhanced potency in reducing body weight gain, food and water intake, and serum glucose levels in genetically obese ob/ob and db/db mouse models relative to its parent peptide OB3 [2]. The compound is commonly synthesized via solid-phase peptide synthesis with purification to ≥98% [1] and has been studied via multiple delivery routes including intraperitoneal, subcutaneous, intramuscular, intranasal, and oral gavage [3].

[D-Leu-4]-OB3 Procurement: Why Structural Analog Substitution Compromises Experimental Reproducibility


Structural analogs within the leptin peptide fragment class cannot be interchanged without altering experimental outcomes. Single-point D-amino acid substitution studies of OB3 revealed that inversion of configuration at residues other than Leu-4 reduced efficacy on all measured parameters, demonstrating that the stereochemical enhancement at position four is residue-specific and not a generalizable property of D-substitution [1]. Moreover, the parent OB3 peptide exhibits attenuated potency compared to [D-Leu-4]-OB3; the D-Leu substitution conferred a statistically significant 2.6-fold increase in weight-reducing effect [1]. Critically, the full-length recombinant leptin hormone itself is unsuitable as a comparator for many experimental models because its CNS uptake depends on saturable blood-brain barrier transport, a conduit that is functionally impaired in diet-induced obesity models and in the majority of human obesity cases characterized by leptin resistance [2]. In contrast, [D-Leu-4]-OB3 localizes to the arcuate nucleus of the hypothalamus in leptin-resistant DIO mice via a transport mechanism independent of the saturable leptin transporter [2].

[D-Leu-4]-OB3 Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decision-Making


Enhanced Potency Relative to OB3: Quantified Improvements in Energy Balance Parameters

Direct comparator studies demonstrate that [D-Leu-4]-OB3 outperforms its parent peptide OB3 across multiple metabolic endpoints. Substitution of the Leu residue at position 4 of OB3 with its D-isomer enhanced the ability of OB3 to reduce body weight gain, food and water intake, and serum glucose in female C57BL/6J ob/ob mice [1]. In a systematic D-amino acid scan of OB3, inversion of configuration at Leu-4 produced a statistically significant 2.6-fold increase in weight-reducing effect relative to OB3, whereas D-substitution at most other positions reduced efficacy [2]. Compared directly with OB3, mice treated with [D-Leu-4]-OB3 consumed 7.9% less food and 16.5% less water [2].

Obesity Research Energy Homeostasis Leptin Mimetic Pharmacology

Blood Glucose Normalization Kinetics: Superior Glycemic Control Versus Caloric Restriction Alone

The antihyperglycemic action of [D-Leu-4]-OB3 is not solely attributable to appetite suppression. In a pair-feeding study in female C57BL/6J ob/ob mice, after 1 day of treatment blood glucose was reduced by 20% in pair-fed vehicle-injected mice versus 40% in mice given [D-Leu-4]-OB3 (1 mg/day, intraperitoneal, 7 days) [1]. Food restriction alone reduced blood glucose throughout the 7-day study but never achieved levels seen in wild-type nonobese mice. After 2 days of treatment with [D-Leu-4]-OB3, however, blood glucose was reduced to levels comparable to those seen in wild-type nonobese mice, representing full normalization [1]. Additionally, [D-Leu-4]-OB3 lowered serum insulin levels by 53% compared to ad libitum-fed mice [1].

Diabetes Research Glycemic Control Insulin Sensitivity

Blood-Brain Barrier Penetration in Leptin-Resistant Models: Immunofluorescent Evidence of Hypothalamic Localization

A critical differentiator for leptin mimetics in obesity research is the ability to access CNS targets in leptin-resistant states where native leptin transport is impaired. Following oral gavage delivery, dense immunofluorescent staining for [D-Leu-4]-OB3 was concentrated in the median eminence, along the inner wall of the third ventricle, and in the brain parenchyma at the level of the arcuate nucleus in all tested mouse strains including diet-induced obese (DIO) mice [1]. This localization in DIO mice is particularly noteworthy because the blood-brain barrier transport conduit for native leptin is functionally closed in this model and in the majority of human obesity cases [1]. In contrast, recombinant leptin fails to achieve comparable CNS concentrations in DIO models due to saturable transporter impairment [2].

Leptin Resistance Blood-Brain Barrier Transport Hypothalamic Targeting

Oral Bioavailability and Glycemic Efficacy in Wild-Type Mice: Quantified Reductions Without Genetic Obesity

In male C57BL/6J wild-type mice fed ad libitum, oral delivery (by gavage) of mouse [d-Leu-4]-OB3 reduced body weight gain by 4.4%, food intake by 6.8%, and serum glucose by 28.2% [1]. In ob/ob mice fed ad libitum, the same compound reduced body weight gain by 11.6%, food intake by 16.5%, water intake by 22.4%, and serum glucose by 24.4% [1]. Notably, serum osteocalcin in ob/ob mice treated with mouse [d-Leu-4]-OB3 was elevated by 62% over controls [1]. Caloric restriction alone significantly reduced serum osteocalcin levels (44.2% reduction in wild-type mice; 19.1% reduction in ob/ob mice), whereas [d-Leu-4]-OB3 prevented this decrease [1].

Oral Peptide Delivery Metabolic Research Non-Genetic Obesity Models

Augmentation of GLP-1 and Amylin Agonist Efficacy: Synergistic Effects in Insulin-Resistant Models

In insulin-resistant male C57BLK/6-m db/db mice, oral delivery of [D-Leu-4]-OB3 augmented the effects of exenatide and pramlintide acetate. Mice given vehicle alone gained 19.7% of initial body weight over 14 days, while oral delivery of exenatide alone or [D-Leu-4]-OB3 alone reduced weight gain to 13.9% and 11.5% of initial body weight, respectively [1]. Mice receiving the combination of exenatide and [D-Leu-4]-OB3 were 4.2% lighter than their initial body weight at the beginning of the study, representing net weight loss rather than attenuated gain [1]. In a parallel study, control mice gained 38.2% of initial body weight, while pramlintide acetate alone or [D-Leu-4]-OB3 alone limited gain to 26.8% and 25.4%, respectively [1].

Combination Pharmacotherapy Diabetes GLP-1 Receptor Agonists

Serum Half-Life and Age-Dependent Pharmacokinetics: Quantified Clearance Parameters

The pharmacokinetic profile of [D-Leu-4]-OB3 has been quantitatively characterized across age groups and delivery routes. In six-week-old male C57BL/6J mice receiving a single intraperitoneal injection of 1 mg mouse [D-Leu-4]OB3, the maximum serum concentration was reached in 10 minutes, and the serum half-life was approximately 52.5 minutes [1]. In 25-week-old mice, peak concentration occurred earlier (5 minutes), and serum half-life was reduced to approximately 30.6 minutes [1]. Relative bioavailability, determined by area under the uptake curve, was approximately 20% greater in six-week-old mice than in 25-week-old mice [1]. Following intranasal delivery with Intravail® in Swiss Webster mice, serum half-life was 41.1 minutes with enhanced total uptake (4,336,963 ng/ml/min) and 4.0-fold improved relative bioavailability compared to conventional injection routes [2].

Peptide Pharmacokinetics Bioavailability Aging Models

[D-Leu-4]-OB3 Application Scenarios: Evidence-Backed Research and Procurement Use Cases


Genetically Obese Mouse Model Studies Requiring Maximal Leptin Mimetic Potency

In C57BL/6J ob/ob and db/db mouse models, [D-Leu-4]-OB3 provides a 2.6-fold greater weight-reducing effect compared to parent OB3 peptide [1]. This scenario is optimal when investigators seek to maximize metabolic endpoint responses at a given dose (typically 1 mg/day intraperitoneal or oral gavage). The compound's enhanced glycemic control, including 53% reduction in serum insulin and blood glucose normalization to wild-type levels within 2 days, makes it suitable for studies requiring rapid metabolic normalization [2]. Procurement justification: The quantified potency advantage over OB3 is direct head-to-head comparator data supporting selection of [D-Leu-4]-OB3 for studies in genetic obesity models.

Diet-Induced Obesity and Leptin Resistance Studies Requiring CNS Target Engagement

For studies using diet-induced obese (DIO) mice—a model that recapitulates the leptin-resistant state characteristic of the majority of human obesity—[D-Leu-4]-OB3 offers a distinct advantage over recombinant leptin. Following oral delivery, [D-Leu-4]-OB3 localizes to the arcuate nucleus of the hypothalamus in DIO mice via a BBB transport mechanism independent of the saturable leptin transporter [3]. Recombinant leptin fails to achieve meaningful CNS concentrations in this model. Procurement justification: Immunofluorescent evidence confirms hypothalamic localization in leptin-resistant models where native leptin transport is impaired, establishing [D-Leu-4]-OB3 as the appropriate selection for CNS mechanism-of-action studies in leptin resistance.

Combination Pharmacotherapy Protocols with GLP-1 Receptor Agonists or Amylin Analogs

In studies evaluating combination pharmacotherapy for metabolic disease, [D-Leu-4]-OB3 demonstrates additive or synergistic effects when co-administered with exenatide or pramlintide acetate. The combination of [D-Leu-4]-OB3 with exenatide produced net weight loss (4.2% reduction from baseline) in db/db mice, whereas all single-agent arms resulted in net weight gain [4]. Procurement justification: For combination therapy research protocols requiring dual or triple-agent metabolic intervention, [D-Leu-4]-OB3 provides the only quantified combinatorial efficacy data with both GLP-1 receptor agonist and amylin analog classes in insulin-resistant models.

Oral Peptide Bioavailability Studies in Wild-Type Metabolic Models

For research programs evaluating oral peptide delivery or metabolic effects in non-genetic (wild-type) models, [D-Leu-4]-OB3 has established oral bioactivity data. In wild-type C57BL/6J mice, oral delivery reduced body weight gain by 4.4%, food intake by 6.8%, and serum glucose by 28.2% [5]. Additionally, the compound prevented caloric restriction-induced reductions in serum osteocalcin and elevated osteocalcin by 62% in ob/ob mice [5]. Procurement justification: Unlike genetic knockout models that exaggerate leptin sensitivity, wild-type models preserve intact endogenous leptin signaling; [D-Leu-4]-OB3 is one of the few leptin mimetics with published oral efficacy data in wild-type mice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [D-Leu-4]-OB3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.